Oxepin

Heterocyclic Chemistry Computational Chemistry Valence Tautomerism

Oxepin (CAS 291-70-3) is the parent monocyclic oxygen-containing seven-membered heterocycle, consisting of a C6H6O ring with three conjugated double bonds. It exists in rapid thermal equilibrium with its valence tautomer benzene oxide, a dynamic interconversion that is fundamental to its reactivity and biological relevance.

Molecular Formula C6H6O
Molecular Weight 94.11 g/mol
CAS No. 291-70-3
Cat. No. B1234782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxepin
CAS291-70-3
SynonymsOxepene
Oxepenes
Oxepin
Oxepins
Molecular FormulaC6H6O
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC1=CC=COC=C1
InChIInChI=1S/C6H6O/c1-2-4-6-7-5-3-1/h1-6H
InChIKeyATYBXHSAIOKLMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxepin (CAS 291-70-3): Physicochemical Properties and Benchmark Data for Sourcing and Research Applications


Oxepin (CAS 291-70-3) is the parent monocyclic oxygen-containing seven-membered heterocycle, consisting of a C6H6O ring with three conjugated double bonds [1]. It exists in rapid thermal equilibrium with its valence tautomer benzene oxide, a dynamic interconversion that is fundamental to its reactivity and biological relevance [2]. The compound is a liquid with a reported boiling point of 38°C at 30 mmHg and a calculated boiling point of approximately 183°C at 760 mmHg . Key predicted physicochemical parameters include a density of ~0.99 g/cm³, a LogP of ~2.18, and a polar surface area of 9 Ų, which inform its handling and potential behavior in biological systems [3].

Why Oxepin Cannot Be Substituted with Other Seven-Membered Heterocycles or Benzene Oxide in Critical Applications


Oxepin exhibits unique behavior that precludes simple substitution with its closest analogs. Its dynamic equilibrium with benzene oxide is governed by specific thermodynamic and kinetic parameters, and even small perturbations in solvent or substituents can dramatically alter this balance, unlike in other systems [1]. Direct comparison with the sulfur analog, thiepin, reveals a fundamental difference in stability; thiepin is prone to irreversible sulfur extrusion, rendering it unsuitable for applications where Oxepin is viable [2]. Furthermore, in biochemical contexts, Oxepin serves as a distinct substrate for cytochrome P450 enzymes, leading to specific metabolic products not formed by its nitrogen analog, azepine, which has a different biological fate [3]. These intrinsic differences in stability, reactivity, and biological processing mean that sourcing a generic 'seven-membered heterocycle' is not scientifically justifiable; the specific properties of Oxepin are required for target applications. The following section provides the quantitative evidence underpinning these crucial differentiations.

Oxepin (CAS 291-70-3) Quantitative Evidence Guide: Differentiated Performance Data Against Analogs


Oxepin Exhibits Significantly Higher Ground-State Stability Than Its Sulfur Analog Thiepin

Computational analysis demonstrates that Oxepin is considerably more stable than its sulfur analog, thiepin. The enthalpy for the valence tautomerism of benzene oxide to oxepin is only 0.59 kJ mol⁻¹, indicating the oxepin form is relatively accessible and stable. In stark contrast, the same calculation for the benzene sulfide to thiepin system yields a much larger enthalpy of 29.32 kJ mol⁻¹ [1]. This large energy difference is attributed to the relative instability of thiepin compared to oxepin.

Heterocyclic Chemistry Computational Chemistry Valence Tautomerism

The Thermodynamic Equilibrium Between Oxepin and Benzene Oxide is Highly Sensitive to Substituents

The equilibrium between oxepin and benzene oxide is not static but is finely tuned by substitution. Ab initio calculations for the equilibrium constant (Keq) for the tautomerization of 3-substituted oxepines to 2-substituted benzene oxides show a wide range: from 0.01 for an NH₂ substituent to 498.58 for an OCH₃ substituent [1]. The parent system (X=H) has a Keq of 31.29. These data show that even minor structural modifications can dramatically alter the position of equilibrium, shifting it by several orders of magnitude.

Physical Organic Chemistry Substituent Effects Tautomerism

Oxepin is a Validated Substrate for Multiple Human Cytochrome P450 Isoforms, Enabling Metabolic Pathway Studies

Oxepin is not merely a chemical curiosity; it is a functional substrate for key human drug-metabolizing enzymes. Research demonstrates that Oxepin can undergo both two-electron oxidation and further epoxidation when exposed to human cytochrome P450 isoforms CYP1A2 and CYP3A4 [1]. In a model system, separate incubations of 4,5-benzoxepin with three P450 isoforms (2E1, 1A2, and 3A4) as well as pooled human liver microsomes (pHLM) all produced 1H-2-benzopyran-1-carboxaldehyde as the major product via a 2,3-epoxyoxepin intermediate [2].

Drug Metabolism Enzymology Toxicology

Oxepin's Reactivity is Governed by Unique Curtin-Hammett Kinetics, Not Observable with its Tautomer

The rapid equilibrium between Oxepin and benzene oxide introduces a kinetic layer that can be exploited or must be controlled. Studies using 2,7-dimethyloxepin, which exists exclusively as the oxepin tautomer due to steric hindrance, demonstrate that the undetectable benzene oxide tautomer can still be the reactive species, consistent with the Curtin-Hammett principle [1]. This principle dictates that the product distribution is not governed by the relative stability of the tautomers but by the energy of their respective transition states. This is in direct contrast to other heterocycles like thiepine, where the ring system itself is inherently unstable and undergoes irreversible decomposition rather than reversible tautomerization [2].

Reaction Kinetics Theoretical Chemistry Valence Tautomerism

Oxepin (CAS 291-70-3) Applications: High-Value Research Scenarios Based on Quantified Differentiation


Use as a Primary Reference Standard for Studying Valence Tautomerism and Dynamic Covalent Chemistry

The well-characterized and thermally accessible equilibrium between Oxepin and benzene oxide (ΔH = 0.59 kJ mol⁻¹) makes it an ideal model system for studying the fundamentals of valence tautomerism, electrocyclic reactions, and the Curtin-Hammett principle [1]. Its stability at room temperature allows for direct experimental manipulation (e.g., by NMR), unlike the parent thiepine which is too unstable to isolate [2]. Researchers can use unsubstituted Oxepin to establish baselines for understanding how substituents (which can shift Keq by >49,000-fold) and solvent polarity perturb this delicate equilibrium [3].

Development of Chemical Probes and Model Substrates for Cytochrome P450-Mediated Benzene Metabolism

Oxepin is a validated substrate for multiple human P450 isoforms (CYP1A2, CYP2E1, CYP3A4), which catalyze its epoxidation to a reactive intermediate that models the metabolic activation of benzene [4]. This specific reactivity is not observed with the nitrogen analog azepine. By procuring Oxepin, researchers gain access to a direct tool for investigating the mechanisms of benzene toxicity, developing enzyme inhibitors, or creating new probes to study P450 activity in complex biological matrices [5].

Synthetic Intermediate for Accessing Fused Oxepin Derivatives with Therapeutic Potential

The parent Oxepin ring system serves as the foundational building block for a class of therapeutically relevant molecules, such as dibenz[b,e]oxepins. These derivatives have been patented for use as antihistamines (e.g., olopatadine) and anti-inflammatory agents [6]. While the monocyclic parent compound itself is not a drug, its procurement is essential for medicinal chemistry programs focused on synthesizing and optimizing novel analogs in this pharmacologically validated space, offering a direct route to structures with demonstrated bioactivity [7].

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